

# Technical Guide: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

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## Compound of Interest

Compound Name: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Cat. No.: B1270603

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## Introduction

**N-(2,3,4-Trimethoxybenzyl)propan-2-amine** is a secondary amine characterized by a propan-2-amine moiety attached to a 2,3,4-trimethoxybenzyl group. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public chemical databases, its synthesis can be reliably achieved through established chemical reactions. This guide provides a detailed overview of its synthesis, predicted physicochemical properties, and a proposed experimental workflow.

## Chemical Identity and Properties

While experimental data for **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** is not available, its properties can be predicted based on its chemical structure. These predictions are valuable for understanding its potential behavior in various chemical and biological systems.

Property	Predicted Value
Molecular Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>3</sub>
Molecular Weight	239.31 g/mol
IUPAC Name	N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
CAS Number	Not publicly available
Appearance	Likely a colorless to pale yellow oil or solid
Boiling Point	Estimated to be in the range of 300-350 °C
Melting Point	Dependent on crystalline form, if solid
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.

## Synthesis Methodology: Reductive Amination

The most direct and widely used method for synthesizing N-alkylated benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, followed by its reduction to the corresponding amine.

For the synthesis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**, the precursors are 2,3,4-Trimethoxybenzaldehyde and propan-2-amine (isopropylamine). The reaction is typically carried out in the presence of a mild reducing agent.

## Experimental Protocol

This protocol is a general guideline based on established reductive amination procedures. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

- 2,3,4-Trimethoxybenzaldehyde
- Propan-2-amine (isopropylamine)

- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

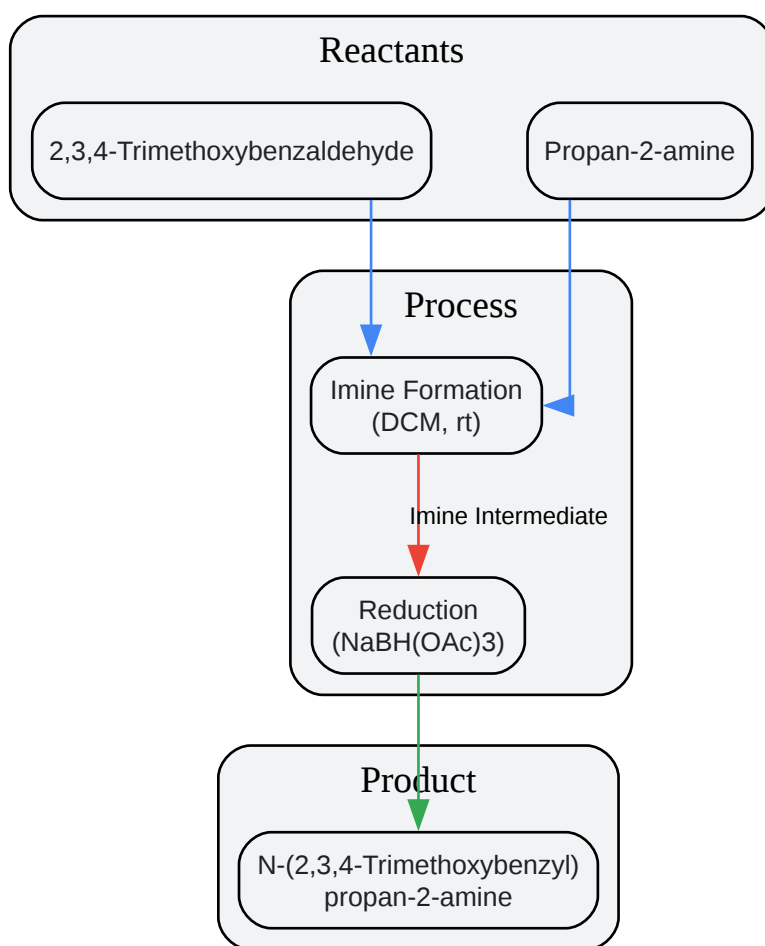
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde (1 equivalent) in dichloromethane.
- **Amine Addition:** Add propan-2-amine (1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
- **Reduction:** Slowly add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) to the reaction mixture in portions. The reaction is mildly exothermic. Maintain the temperature at room temperature and stir for 4-12 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Final Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**.

## Synthetic Workflow

The synthesis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** via reductive amination can be visualized as a straightforward workflow.



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Caption: Reductive amination workflow for the synthesis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**.

## Potential Applications and Further Research

Amines with substituted benzyl groups are a common motif in pharmacologically active compounds. The trimethoxy substitution pattern, in particular, is found in various natural products and synthetic molecules with diverse biological activities. While the specific biological profile of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** is not documented, its structure suggests potential for investigation in areas such as:

- **Neuropharmacology:** Many benzylamine derivatives interact with receptors and transporters in the central nervous system.
- **Antimicrobial Research:** The lipophilic nature of the compound could facilitate membrane interaction, a property often exploited in antimicrobial agents.
- **Medicinal Chemistry:** This compound can serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to elucidate the physicochemical properties, spectroscopic data (NMR, IR, MS), and biological activity of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**. The synthetic protocol provided in this guide offers a reliable starting point for obtaining this compound for such investigations.

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